4-Methyl-2-nitroaniline-d6
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Overview
Description
Preparation Methods
The preparation of 4-methyl-2-nitroaniline-d6 involves the deuteration of 4-methyl-2-nitroaniline. The synthetic route typically includes the nitration of 4-methylaniline followed by deuteration. The reaction conditions for the nitration involve the use of nitric acid and sulfuric acid as reagents .
Chemical Reactions Analysis
4-Methyl-2-nitroaniline-d6 undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a meta-directing group.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, nitric acid, sulfuric acid, and potassium permanganate. The major products formed from these reactions include 4-methyl-2-nitroaniline, 4-methyl-2-aminobenzene, and 4-carboxy-2-nitroaniline .
Scientific Research Applications
4-Methyl-2-nitroaniline-d6 has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-2-nitroaniline-d6 involves its interaction with molecular targets through its nitro and amino groups. These functional groups participate in various chemical reactions, including reduction and substitution, which allow the compound to exert its effects . The pathways involved include the reduction of the nitro group to an amino group, which can then participate in further chemical reactions .
Comparison with Similar Compounds
4-Methyl-2-nitroaniline-d6 can be compared with other similar compounds such as:
4-Methyl-2-nitroaniline: The non-deuterated version of the compound, which has similar chemical properties but lacks the deuterium atoms.
2-Nitro-p-toluidine: Another nitroaniline derivative with a similar structure but different substitution pattern.
4-Amino-3-nitrotoluene: A compound with similar functional groups but different positions on the aromatic ring.
The uniqueness of this compound lies in its deuterium atoms, which make it particularly useful in NMR spectroscopy and other analytical techniques .
Properties
CAS No. |
1246820-08-5 |
---|---|
Molecular Formula |
C₇H₂D₆N₂O₂ |
Molecular Weight |
158.19 |
Synonyms |
4-Methyl-2-nitro-benzenamine-d6; 2-Nitro-p-toluidine-d6; (4-Methyl-2-nitrophenyl)amine-d6; 1-Amino-2-nitro-4-methylbenzene-d6; 3-Nitro-4-aminotoluene-d6; 4-Amino-3-nitrotoluene-d6; Amarthol Fast Red GL Salt-d6; Azoamine Red A-d6; Mitsui Red GL Base- |
Origin of Product |
United States |
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